molecular formula C7H13ClO4S B2646017 tert-Butyl 2-(chlorosulfonyl)propanoate CAS No. 2174001-73-9

tert-Butyl 2-(chlorosulfonyl)propanoate

Cat. No. B2646017
CAS RN: 2174001-73-9
M. Wt: 228.69
InChI Key: WPCBBTSYASJBLM-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(chlorosulfonyl)propanoate” is a chemical compound with the molecular formula C7H13ClO4S . It has a molecular weight of 228.7 . This compound is used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13ClO4S/c1-5(13(8,10)11)6(9)12-7(2,3)4/h5H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 228.7 . For a comprehensive list of physical and chemical properties, it would be best to refer to a peer-reviewed scientific article or a chemical properties database.

Scientific Research Applications

Catalytic Applications

Catalytic Asymmetric Oxidation : tert-Butyl 2-(chlorosulfonyl)propanoate is used in catalytic asymmetric oxidation, where it serves as a precursor to chiral tert-butanesulfinyl compounds. The oxidation of tert-butyl disulfide using H2O2 in the presence of VO(acac)2 and a chiral Schiff base ligand leads to the formation of tert-butyl tert-butanethiosulfinate, which is an optically stable and effective precursor for synthesizing enantiomerically pure tert-butanesulfinamides and tert-butyl sulfoxides through nucleophilic displacement reactions (Cogan et al., 1998).

Structural and Chemical Analysis

Crystal Structure Analysis : The compound tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5­carbamate, a derivative of this compound, has been analyzed for its crystal structure. The analysis highlights a strong interaction between the sulfonyl group and the thiadiazole ring, indicating a significant chemical interaction in the structure (Pedregosa et al., 1996).

Biochemical Synthesis

Biosynthesis of Key Intermediates : The compound is involved in the biosynthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate in synthesizing atorvastatin and rosuvastatin. The biosynthesis process is enhanced in organic solvents and further improved in a water-octanol biphasic system, demonstrating the compound's role in the efficient production of pharmaceutical intermediates (Liu et al., 2018).

properties

IUPAC Name

tert-butyl 2-chlorosulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO4S/c1-5(13(8,10)11)6(9)12-7(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCBBTSYASJBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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